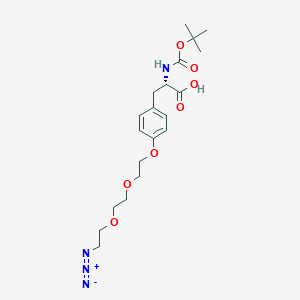

Boc-L-Tyr(PEG(3)-N3)-OH

Descripción

Propiedades

IUPAC Name |

(2S)-3-[4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAOIRHJVEPQZ-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: A Versatile Tool in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyr(PEG(3)-N3)-OH is a synthetically modified amino acid derivative that has emerged as a valuable building block in the fields of bioconjugation, drug delivery, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role as a versatile linker in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound incorporates three key functional components:

-

Boc-Protected L-Tyrosine Core: The L-tyrosine scaffold provides a chiral amino acid backbone. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis, readily removable under acidic conditions.

-

Triethylene Glycol (PEG(3)) Linker: A short polyethylene (B3416737) glycol chain is attached to the phenolic hydroxyl group of the tyrosine. This PEG linker enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.

-

Terminal Azide (B81097) (N3) Group: The PEG chain is terminated with an azide group, a key functional moiety for "click chemistry."

The chemical structure of this compound can be represented by the following SMILES string: CC(C)(C)OC(=O)N--INVALID-LINK--OCCOCCOCCN=[N+]=[N-])C(=O)O.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization may be required for specific applications.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀N₄O₇ | [1] |

| Molecular Weight | 438.47 g/mol | [1] |

| CAS Number | 1831059-64-3 | [1] |

| Appearance | Typically exists as a solid at room temperature. | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 9 | [2] |

| Rotatable Bond Count | 16 | [2] |

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a highly versatile tool, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Click Chemistry Agent

The terminal azide group of this compound allows it to participate in highly efficient and specific "click chemistry" reactions.[1][3][4] This includes:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.[1][3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctyne (B158145) derivatives like DBCO or BCN.[1][3][4]

These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.

ADC Linker Component

In the context of ADCs, this compound can be incorporated as a component of the linker that connects the antibody to the cytotoxic payload.[3] The PEG portion of the molecule can improve the solubility and pharmacokinetic profile of the ADC.

Experimental Protocols

Synthesis of Azido-PEGylated Tyrosine Derivatives (General Approach)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from related literature on the synthesis of azido-terminated PEG derivatives and the modification of tyrosine. The synthesis would likely involve the following key steps:

-

Protection of L-Tyrosine: The amino group of L-tyrosine is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

PEGylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-tyrosine is reacted with a suitable PEGylating agent that has a terminal group amenable to conversion to an azide. For example, a PEG chain with a terminal mesylate or tosylate could be used.

-

Azide Installation: The terminal group of the attached PEG chain is then converted to an azide, typically through nucleophilic substitution with sodium azide.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized synthetic route to this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The following is a general protocol for a copper-catalyzed click chemistry reaction to conjugate an azide-containing molecule, such as this compound (after deprotection of the Boc group if necessary and activation of the carboxylic acid), to an alkyne-functionalized biomolecule.

Materials:

-

Azide-functionalized amino acid derivative (e.g., activated ester of this compound)

-

Alkyne-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Degassed solvents

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-functionalized amino acid in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-functionalized biomolecule in an appropriate aqueous buffer.

-

Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in degassed water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized biomolecule with the azide-functionalized amino acid.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the specific reactants and concentrations.

-

-

Purification:

-

Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst components.

-

Caption: Step-by-step workflow for a typical CuAAC reaction.

Workflow for Antibody-Drug Conjugate (ADC) Development

This compound can be a critical component in the modular synthesis of ADCs. A general workflow for developing an ADC using a click chemistry-based linker is outlined below.

-

Antibody Production and Modification: A monoclonal antibody (mAb) specific to a tumor-associated antigen is produced. The antibody is then modified to introduce a reactive handle for conjugation, for example, by introducing an alkyne group.

-

Linker-Payload Synthesis: A linker-payload construct is synthesized. This involves coupling a cytotoxic drug to a linker that contains a complementary reactive group, in this case, an azide. This compound can be a part of this linker.

-

Conjugation: The alkyne-modified antibody is reacted with the azide-containing linker-payload via a click chemistry reaction (CuAAC or SPAAC) to form the ADC.

-

Purification and Characterization: The resulting ADC is purified to remove any unreacted components and is then characterized to determine properties such as the drug-to-antibody ratio (DAR), purity, and binding affinity.

-

In Vitro and In Vivo Testing: The efficacy and safety of the ADC are evaluated through in vitro cell-based assays and in vivo animal models.

Caption: A modular workflow for the development of ADCs.

Conclusion

This compound is a well-designed chemical entity that serves as a valuable building block for researchers and scientists in drug development. Its combination of a protected amino acid, a biocompatible PEG linker, and a versatile azide handle for click chemistry enables the precise and efficient construction of complex bioconjugates. The ability to readily incorporate this molecule into peptides and link it to other molecules via click chemistry makes it a powerful tool for creating novel therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. Further experimental investigation into its specific properties and applications will undoubtedly continue to expand its utility in creating next-generation biopharmaceuticals.

References

In-Depth Technical Guide: Boc-L-Tyr(PEG(3)-N3)-OH

A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-Tyr(PEG(3)-N3)-OH (CAS Number: 1831059-64-3), a key building block in modern bioconjugation and therapeutic development.

Core Compound Summary

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

-

Boc-protected L-Tyrosine: The N-terminal tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group, essential for controlled, stepwise peptide synthesis and other conjugation strategies. The tyrosine residue itself can be a site for further modification or can be incorporated into peptide sequences.

-

Triethylene Glycol (PEG(3)) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker enhances aqueous solubility and reduces steric hindrance of the final conjugate. PEG linkers are known to improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.

-

Terminal Azide (B81097) (-N3) Group: This functional group is a key component for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions. The azide allows for covalent ligation to alkyne-containing molecules.

The combination of these features makes this molecule a versatile tool for applications ranging from the synthesis of complex peptides to the construction of Antibody-Drug Conjugates (ADCs).

Physicochemical and Spectroscopic Data

While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties, with spectroscopic data for the closely related precursor, Boc-L-Tyrosine, provided for reference.

| Property | Value | Reference/Note |

| CAS Number | 1831059-64-3 | |

| Molecular Formula | C₂₀H₃₀N₄O₇ | |

| Molecular Weight | 438.47 g/mol | |

| Appearance | Typically a solid at room temperature. | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | Inferred from similar compounds. |

| Storage | Store at -20°C for long-term stability. | [1] |

| ¹H NMR (Boc-L-Tyr-OH) | (300 MHz, CD₃OD) δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H),1.39 (s, 9H). | Data for precursor molecule.[2] |

| ¹³C NMR (Boc-L-Tyr-OH) | (in DMSO-d6) | Data for precursor molecule.[3] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

The key step would be the alkylation of the phenolic hydroxyl group of Boc-L-Tyrosine with a suitable PEGylated azide reagent, such as azido-PEG(3)-tosylate, in the presence of a mild base like potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Core Reactivity: Click Chemistry

The terminal azide group of this compound is designed for participation in click chemistry reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

Caption: Click chemistry reactivity of this compound.

These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for the bioconjugation of sensitive molecules such as proteins and antibodies.

Experimental Protocols

The following are generalized protocols for the use of azide-PEG linkers in bioconjugation. These should be optimized for the specific application and molecules involved.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule, such as this compound, to a terminal alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 10 mM in DMSO or water)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or other suitable organic co-solvent

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Dissolve this compound in DMSO to create a concentrated stock solution.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar excess of the this compound stock solution.

-

Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of approximately 0.1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents using size exclusion chromatography, dialysis, or other appropriate purification methods.

-

Boc Deprotection Protocol

For applications where the N-terminal amine is required for subsequent steps, the Boc protecting group can be removed under acidic conditions.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether or hexane

Procedure:

-

Dissolve the Boc-protected compound in dry DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of TFA (e.g., in a 1:1 ratio with DCM) to the stirred solution.

-

Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether or hexane.

-

Collect the precipitate by filtration and dry under vacuum.[2]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable reagent in several areas of advanced research.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC. This compound can be used as a component of a larger linker system in ADC development.

Caption: General workflow for ADC synthesis.

In this workflow, the azide group of the linker is first reacted with an alkyne-modified cytotoxic drug via click chemistry. Following Boc deprotection, the newly exposed amine on the tyrosine residue can be coupled to the antibody, for example, through amide bond formation with activated carboxylic acid groups on the antibody.

Development of Fluorescent Probes

A published study by Wu Q, et al. in Nanoscale Horizons (2020) describes the use of substrate-based small molecule fluorescent probes for the super-resolution imaging of membrane transporters.[5] While the full experimental details are not provided here, this work highlights the utility of molecules like this compound in constructing sophisticated tools for cell biology research. In such an application, the azide group could be used to attach a fluorophore, and the tyrosine moiety could serve as a recognition element for a specific biological target.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in chemistry, biology, and medicine. Its combination of a protected amino acid, a hydrophilic PEG spacer, and a bioorthogonal azide handle enables a wide range of applications in bioconjugation, drug delivery, and the development of advanced molecular probes. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for the design and execution of innovative research and development projects.

Disclaimer: The experimental protocols provided in this document are intended as general guidelines. Researchers should consult the primary literature and perform appropriate optimization for their specific applications.

References

An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-Tyr(PEG(3)-N3)-OH, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its application in the construction of antibody-drug conjugates (ADCs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, and a triethylene glycol (PEG(3)) linker terminated with an azide (B81097) group attached to the phenolic hydroxyl group. This unique structure imparts desirable characteristics for its use in bioconjugation.

Molecular Structure and Weight:

-

Chemical Formula: C₂₂H₃₄N₄O₇

-

Molecular Weight: 466.53 g/mol

-

Structure:

-

Boc-protected L-tyrosine core provides a chiral backbone.

-

The PEG(3) linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

-

The terminal azide group is a bioorthogonal handle for highly specific "click" reactions.

-

Quantitative Data Summary:

The following table summarizes key quantitative data for this compound and its constituent parts.

| Property | Value | Source/Method |

| This compound | ||

| Molecular Weight | 466.53 g/mol | Calculated |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol). Limited solubility in water. | Inferred from properties of similar PEGylated amino acids.[1][2][3][4] |

| Stability | The Boc group is labile to strong acids. The azide group is generally stable but should be handled with care, avoiding contact with strong reducing agents and heavy metals. Store desiccated at -20°C for long-term stability.[5][6][7][8][9] | General chemical principles and safety guidelines for azides. |

| Boc-L-Tyrosine | ||

| Molecular Weight | 281.30 g/mol | [10] |

| Melting Point | 133-135 °C | [10] |

| Azido-PEG3-Tosylate (Precursor) | ||

| Molecular Weight | 329.4 g/mol | [11] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through the alkylation of the phenolic hydroxyl group of Boc-L-tyrosine with a suitable PEGylated azide precursor. A common and effective precursor is Azido-PEG3-Tosylate.

Materials:

-

Boc-L-tyrosine

-

Azido-PEG3-Tosylate

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-tyrosine (1.0 equivalent) and anhydrous DMF. Stir the mixture until the Boc-L-tyrosine is fully dissolved.

-

Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

-

Alkylation: Add Azido-PEG3-Tosylate (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Antibody-Drug Conjugate (ADC) Development via Click Chemistry

This compound is a valuable tool for the site-specific modification of proteins, particularly in the development of homogenous ADCs. The azide functionality allows for its conjugation to an alkyne-modified payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[12]

Experimental Workflow for Site-Specific ADC Synthesis:

The following workflow outlines the general steps for creating a site-specific ADC using a non-natural amino acid like an azide-bearing tyrosine derivative.

Detailed Protocol for CuAAC Reaction:

This protocol provides a general method for the copper(I)-catalyzed cycloaddition of an alkyne-modified payload to an azide-functionalized antibody.

Materials:

-

Azide-modified antibody (containing the deprotected Tyr(PEG(3)-N3) residue)

-

Alkyne-modified cytotoxic drug

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF (for dissolving the drug)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-modified drug in DMSO or DMF.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody in PBS.

-

Add the alkyne-modified drug to the antibody solution (typically at a 5-10 fold molar excess).

-

Add the copper ligand to the reaction mixture.

-

-

Initiation of Reaction:

-

Add the CuSO₄ solution to the mixture.

-

Immediately add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification:

-

Once the reaction is complete, remove the excess reagents and copper catalyst using a desalting column equilibrated with PBS.

-

The purified ADC can be further analyzed by techniques such as hydrophobic interaction chromatography (HIC) to confirm homogeneity and determine the drug-to-antibody ratio (DAR).

-

Role in Modulating Signaling Pathways

The incorporation of modified amino acids like this compound into proteins allows for the site-specific attachment of various probes, which can be used to study and manipulate cellular signaling pathways. For instance, by conjugating a fluorescent dye or a photo-crosslinker to a specific site on a receptor tyrosine kinase (RTK) like the Epidermal Growth Factor Receptor (EGFR), researchers can track its localization, interactions, and downstream signaling events.

EGFR Signaling Pathway:

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer.[12][13][14][15][16]

By incorporating an azide-modified tyrosine analog into EGFR, researchers could attach various functional molecules to study aspects such as receptor dimerization, internalization, and the recruitment of downstream signaling partners like Grb2 and PI3K, providing a more detailed understanding of this critical pathway.

References

- 1. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid-PEGylated Resveratrol and Its Influence on Solubility and the Controlled Release Behavior [jstage.jst.go.jp]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. benchchem.com [benchchem.com]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. Boc-Tyr-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. PEG Tosylate | BroadPharm [broadpharm.com]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility and Stability of Boc-L-Tyr(PEG(3)-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of Boc-L-Tyr(PEG(3)-N3)-OH, a trifunctional molecule incorporating a Boc-protected tyrosine, a short polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) moiety. This reagent is valuable in bioconjugation, drug delivery, and peptide synthesis, particularly in applications involving "click chemistry." Understanding its physicochemical properties is paramount for its effective handling, storage, and application in experimental workflows.

Executive Summary

This compound is a versatile building block in chemical biology and drug discovery. Its utility is largely dictated by the interplay of its three key functional components: the lipophilic Boc-protecting group, the hydrophilic PEG linker, and the energetic azide group. The Boc group enhances solubility in organic solvents, while the PEG linker improves aqueous solubility. The azide group, while highly reactive in click chemistry, introduces considerations for thermal and chemical stability. This guide synthesizes available data and provides general protocols for the handling and analysis of this and similar compounds.

Solubility Profile

Factors Influencing Solubility

-

Boc Group: The tert-butyloxycarbonyl (Boc) protecting group increases the lipophilicity of the amino acid, generally leading to improved solubility in organic solvents compared to the unprotected counterpart.[1]

-

PEG Linker: The presence of the PEG(3) (triethylene glycol) linker significantly enhances hydrophilicity and can improve solubility in aqueous media.[]

-

Tyrosine Backbone: The amino acid core provides both polar (carboxyl and protected amine) and non-polar (aromatic side chain) characteristics, contributing to a broad, yet complex, solubility profile.

-

Azide Group: The azide is a polar functional group that can participate in hydrogen bonding, which may influence solubility in polar protic solvents.

-

Salt Form: This compound is sometimes supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which will alter its solubility profile, generally improving solubility in less polar organic solvents and potentially decreasing it in aqueous buffers compared to the free acid.

Qualitative Solubility Table

The following table provides an estimated qualitative solubility profile for this compound (free acid form) in common laboratory solvents.

| Solvent Family | Solvent | Estimated Solubility | Rationale |

| Aqueous | Water | Sparingly Soluble | The PEG linker enhances water solubility, but the Boc group and tyrosine side chain limit it. Solubility is expected to be pH-dependent. |

| Buffered Solutions (e.g., PBS) | pH-Dependent | Solubility will increase at pH values above the pKa of the carboxylic acid (typically ~2-3) due to deprotonation and salt formation. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Generally a good solvent for protected amino acids and PEGylated compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. | |

| Acetonitrile (ACN) | Soluble | Good solvent for many organic reactions and purifications. | |

| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure allow for the dissolution of both polar and non-polar characteristics of the molecule. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group can interact with the polar functionalities of the molecule. |

| Ethanol (EtOH) | Soluble | Similar to methanol, but slightly less polar. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The lipophilic Boc group and the overall organic nature of the molecule suggest good solubility.[1] |

| Chloroform (CHCl₃) | Soluble | Similar to DCM.[1] | |

| Non-Polar Solvents | Toluene | Sparingly Soluble | The aromatic ring of tyrosine may provide some solubility, but the polar groups will limit it. |

| Hexanes/Heptane | Insoluble | The high polarity of the PEG linker, carboxyl group, and azide will prevent dissolution in highly non-polar solvents. |

Stability Profile

The stability of this compound is influenced by the lability of the Boc group under acidic conditions and the inherent energetic nature of the azide functionality.

pH Stability

-

Acidic Conditions: The Boc group is an acid-labile protecting group.[3] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[3][4] Exposure to aqueous solutions with a pH below 4 for extended periods may lead to partial or complete deprotection.[5]

-

Basic Conditions: The Boc group is generally stable to basic conditions.[6] The ester linkage of the PEG chain and the amide bond of the amino acid are also stable to moderately basic conditions.

-

Neutral Conditions: The compound is expected to be stable at neutral pH for reasonable experimental durations.

Thermal Stability

Organic azides are energetic compounds that can decompose exothermically upon heating.[7] The thermal stability is influenced by several factors, including the carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally correlates with greater stability.[7]

While specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for this compound is not available, a comparison with other organic azides can provide an indication of its relative thermal stability.

Table of Comparative Thermal Decomposition Data for Organic Azides

| Compound Class | Example Compound | Decomposition Onset (T_onset, °C) | Notes |

| Alkyl Azides | Ethyl Azidoacetate | ~160 - 180 | Generally more stable than aryl azides with low molecular weight. |

| Aryl Azides | Phenyl Azide | ~150 - 170 | Electron-donating groups can increase stability, while electron-withdrawing groups can decrease it.[7] |

| Sulfonyl Azides | p-Toluenesulfonyl Azide (TsN₃) | ~110 - 130 | Generally less stable than many alkyl and aryl azides, but commonly used in synthesis with appropriate precautions.[8] |

| Acyl Azides | Benzoyl Azide | ~80 - 100 | Prone to Curtius rearrangement upon heating. |

| Estimated for Target | This compound | ~130 - 160 (Estimated) | The relatively high C/N ratio and the presence of an aliphatic PEG linker suggest moderate thermal stability, likely comparable to other substituted alkyl azides. |

Caution: Organic azides should always be handled with care. Avoid heating the solid material, and be mindful of potential decomposition when concentrating solutions at elevated temperatures.

Storage and Handling

-

Storage: For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is adequate. Some suppliers indicate that the DCHA salt form can be shipped at room temperature.[9][10]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. Avoid generating dust if handling the solid. Due to the azide functionality, avoid contact with strong acids (which can form explosive hydrazoic acid), strong oxidizing agents, and heavy metals.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, DCM, DMSO)

-

Small vials or test tubes

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1-2 mg of this compound into a clean, dry vial.

-

Add 100 µL of the test solvent to the vial.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another 100 µL of the solvent and repeat steps 3 and 4 until the compound no longer fully dissolves or until a desired concentration is reached.

-

Record the observations as "Soluble," "Sparingly Soluble," or "Insoluble" at an estimated concentration.

Protocol for Thermal Stability Analysis (DSC/TGA)

This outlines a general procedure for evaluating the thermal stability of an organic azide using DSC and TGA.[7]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., nitrogen)

General DSC Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 300 °C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature (T_onset) and the enthalpy of the exothermic decomposition event.

General TGA Protocol:

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with nitrogen.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The TGA curve will show mass loss as a function of temperature. The onset of mass loss corresponds to the beginning of decomposition.

Visualizations

Logical Relationship of Molecular Components to Properties

Caption: Influence of molecular moieties on physicochemical properties.

Experimental Workflow for Solubility and Stability Assessment

Caption: General workflow for solubility and stability characterization.

References

- 1. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Strategic Advantage of Tyrosine PEGylation in Modern Peptide Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has become an indispensable tool in drug development, transforming promising peptide candidates into viable therapeutics. By enhancing solubility, extending circulating half-life, and reducing immunogenicity, PEGylation addresses many of the inherent limitations of peptide-based drugs. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of PEGylated tyrosine derivatives in peptide synthesis. We delve into specific, tyrosine-targeted PEGylation chemistries, provide detailed experimental protocols for their implementation in solid-phase peptide synthesis (SPPS), and present quantitative data on the resulting improvements in peptide properties. Furthermore, we illustrate the application of these modified peptides in modulating critical signaling pathways and outline a typical workflow for their preclinical development.

Introduction: Why Target Tyrosine for PEGylation?

While PEGylation can be achieved through various functional groups on a peptide, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine, targeting the hydroxyl group of tyrosine offers unique advantages. The relatively low abundance and distinct chemical reactivity of tyrosine residues allow for more site-specific modifications, leading to a more homogeneous product with potentially preserved biological activity. This guide will focus on two primary methods for tyrosine-specific PEGylation: diazonium coupling and the "tyrosine-click" reaction.

Quantitative Impact of Tyrosine PEGylation on Peptide Properties

The conjugation of PEG to tyrosine residues can significantly enhance the physicochemical and pharmacokinetic properties of peptides. The following table summarizes the quantitative improvements observed in various studies.

| Property | Peptide/Derivative | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |

| Solubility | Imatinib (Tyrosine Kinase Inhibitor) | Low aqueous solubility | Enhanced solubility with 5th gen PEGylated PPI dendrimer | Qualitatively enhanced | [1] |

| In Vivo Half-Life | Interferon alfa | 9 hours | 77 hours (with mPEG2-NHS 40 kDa) | ~8.5x increase | [2] |

| Therapeutic Peptides (General) | Minutes to hours | Can be extended to weeks | Significant increase | [2] | |

| Binding Affinity (IC50) | IL-6 Binding Peptide (PN-2519) | 0.4 nM | 0.6 nM (PEG20Br at pos. 29) | 1.5x decrease | [3] |

| Trastuzumab Fab Fragment | ~0.4 nM | ~0.8 nM (N-terminal PEG20 kDa) | 2x decrease | [4] | |

| Cytotoxicity (CC50) | Antimicrobial Peptide (LyeTx I-b) | < 10 µM (VERO cells) | > 100 µM (VERO cells) | >10x decrease | [5] |

Experimental Protocols

Synthesis of a PEGylated Tyrosine Derivative for SPPS

A common strategy for incorporating PEGylated tyrosine into a peptide is to use a pre-formed Fmoc-protected PEGylated tyrosine amino acid (Fmoc-Tyr(PEG)-OH) during solid-phase peptide synthesis (SPPS).

Protocol: Coupling of Fmoc-Tyr(PEG)-OH during Fmoc-SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid sequence has been attached. Swell the resin in dimethylformamide (DMF) for at least 1 hour.[6]

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5-7 times).[7][8]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(PEG)-OH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 5-10 minutes.[9][10]

-

Coupling Reaction: Add the activated Fmoc-Tyr(PEG)-OH solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the PEG chain.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.[11]

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterization: Confirm the identity and purity of the final PEGylated peptide using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC.[12]

Tyrosine-Specific PEGylation via Diazonium Coupling

This method allows for the post-synthetic PEGylation of a purified peptide containing one or more tyrosine residues.

Protocol: Diazonium Salt-Mediated PEGylation of a Tyrosine-Containing Peptide

-

Preparation of Diazonium-Functionalized PEG:

-

Start with an amine-terminated PEG (e.g., mPEG-NH2).

-

Dissolve the mPEG-NH2 in 2 M HCl and cool in an ice bath.

-

Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the temperature at 0-5 °C.

-

The resulting diazonium salt-terminated PEG should be used immediately without purification due to its instability.[13][14]

-

-

Peptide Solution Preparation: Dissolve the tyrosine-containing peptide in a suitable buffer, such as 0.1 M borate (B1201080) buffer, at a pH of 8.5-9.0.[14]

-

Coupling Reaction: Add the freshly prepared diazonium salt-terminated PEG solution to the peptide solution. The reaction is typically carried out at 4 °C with gentle stirring for 30 minutes to several hours.[11][14] The reaction pH is critical for selectivity towards tyrosine over other residues like histidine.[11]

-

Quenching: Quench the reaction by adding a scavenger, such as a solution of tyrosine or another phenol-containing compound.

-

Purification: Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted peptide, excess PEG, and byproducts.[2]

-

Characterization: Analyze the purified product by SDS-PAGE, which will show a significant increase in apparent molecular weight for the PEGylated peptide, and confirm the structure by mass spectrometry and NMR spectroscopy.

Visualizing Workflows and Pathways

Preclinical Development Workflow for a PEGylated Peptide Therapeutic

The development of a PEGylated peptide therapeutic follows a structured preclinical path to ensure safety and efficacy before entering clinical trials. This workflow integrates synthesis, characterization, and a series of in vitro and in vivo studies.

Caption: Preclinical development workflow for PEGylated peptide therapeutics.

Modulation of the EGFR Signaling Pathway by a PEGylated Tyr-Containing Peptide

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival.[15] Overexpression of EGFR is common in many cancers.[15] PEGylated peptides containing tyrosine can be designed to target EGFR, potentially blocking its activation and subsequent signaling.

Caption: Inhibition of EGFR signaling by a PEGylated tyrosine-containing peptide.

Conclusion

The site-specific PEGylation of tyrosine residues represents a sophisticated and powerful strategy in the synthesis of therapeutic peptides. By leveraging the unique chemistry of tyrosine, researchers can produce more homogeneous and well-defined PEG-peptide conjugates. The methodologies outlined in this guide, from the incorporation of PEGylated tyrosine derivatives during SPPS to post-synthetic modifications, provide a robust toolkit for enhancing the therapeutic potential of peptides. The quantitative data clearly demonstrates the significant improvements in solubility, stability, and in vivo half-life that can be achieved, albeit sometimes with a modest trade-off in binding affinity. As our understanding of peptide-based therapeutics and their interaction with biological systems deepens, the strategic application of tyrosine PEGylation will undoubtedly play an increasingly critical role in the development of next-generation medicines.

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. peptide.com [peptide.com]

- 7. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct peptide bioconjugation/PEGylation at tyrosine with linear and branched polymeric diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Utility of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Among the arsenal (B13267) of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS). The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. This technical guide provides a comprehensive exploration of the Boc protecting group, detailing its chemical properties, mechanisms of action, and application in peptide synthesis.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS employs the Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of amino acid side chains.[1][2] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained considerable popularity due to its milder deprotection conditions, the Boc strategy offers distinct advantages in specific applications, such as the synthesis of hydrophobic or long and aggregation-prone peptides.[1][3]

Chemical Properties and Mechanism of Action

The Boc group is introduced onto the α-amino group of an amino acid through a nucleophilic acyl substitution reaction, typically using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[4][5] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, often in the presence of a base.[1][6] This forms a stable carbamate, effectively rendering the Nα-amino group unreactive towards subsequent coupling reactions.

Deprotection, or the removal of the Boc group, is achieved under acidic conditions.[6][7] Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc group.[8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the fragmentation of the protecting group into a stable tert-butyl cation and an unstable carbamic acid.[6] The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[6] The liberated tert-butyl cation can potentially lead to side reactions, which can be mitigated by the use of scavengers.[2][8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors, including the choice of reagents, solvents, and the specific amino acid sequence. The following tables summarize key quantitative data related to the Boc strategy.

| Parameter | Condition | Result | Reference(s) |

| Deprotection Reagent | 50% TFA in Dichloromethane (B109758) (DCM) | Standard condition for Boc removal in SPPS. | [2][9] |

| Neat TFA | Can be used, but may lead to increased side reactions. | [9] | |

| Deprotection Kinetics | HCl-catalyzed in toluene/propan-2-ol | Exhibits a second-order dependence on HCl concentration. | [10][11][12] |

| TFA-catalyzed | Can show an inverse kinetic dependence on trifluoroacetate (B77799) concentration. | [10][12] | |

| Side Reaction Prevention | Addition of 0.5% dithioethane (DTE) | Scavenges tert-butyl cations, preventing modification of Trp, Cys, or Met. | [2] |

Experimental Protocols

Boc Protection of an Amino Acid

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH))[7]

-

Solvent (e.g., tetrahydrofuran (B95107) (THF) or a mixture of water and a miscible organic solvent)

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base to the solution to deprotonate the amino group.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the Boc-protected amino acid with an organic solvent.

-

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the product.

-

If necessary, purify the product by column chromatography.[6]

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single coupling cycle in Boc-SPPS.

Resin Preparation:

-

Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[9][13]

Deprotection Step:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc group.[9] When cysteine, methionine, or tryptophan are present, 0.5% dithioethane (DTE) should be added to the TFA solution as a scavenger.[2][9]

-

Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc group byproducts.

Neutralization Step:

-

Wash the resin with an alcohol, such as isopropanol (B130326) (IPA), and then with DCM.[9]

-

Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, for several minutes.[2]

-

Wash the resin extensively with DCM to remove the excess base and its salt.

Coupling Step:

-

Dissolve the next Boc-protected amino acid and a coupling agent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) or HBTU/HATU) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation. The progress can be monitored using a qualitative test like the ninhydrin (B49086) test.

-

Filter the resin and wash it thoroughly with DCM and other solvents to remove excess reagents and byproducts.

Repeat:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA)[14]

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

Procedure (using HF): Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to the reaction vessel to trap the benzyl (B1604629) and other side-chain protecting group cations that are liberated during cleavage.

-

Cool the reaction vessel in an ice bath.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for the recommended time (typically 1 hour).

-

Remove the HF by vacuum evaporation.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate thoroughly with cold ether to remove the scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Boc-SPPS Workflow and Mechanisms

To better illustrate the core concepts of Boc-based peptide synthesis, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of Boc protection of an amino acid.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Workflow of a single cycle in Boc-SPPS.

Conclusion

The tert-butyloxycarbonyl protecting group, a foundational tool in peptide chemistry, continues to be a valuable and often indispensable component of the synthetic chemist's toolkit. Its unique properties and well-established protocols offer robust solutions for the synthesis of a wide range of peptides. While the advent of Fmoc chemistry has provided a milder alternative, the Boc strategy remains superior for certain challenging sequences, particularly those prone to aggregation or containing specific sensitive residues. A thorough understanding of the mechanisms, quantitative aspects, and experimental protocols associated with Boc protection is essential for researchers and professionals engaged in peptide synthesis and drug development, enabling them to make informed decisions and optimize their synthetic strategies for successful outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Click Chemistry Utilizing Boc-L-Tyr(PEG(3)-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science with its robust, efficient, and bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone "click" reactions, enabling the precise formation of stable triazole linkages.[1][2] Boc-L-Tyr(PEG(3)-N3)-OH is a versatile reagent featuring a Boc-protected tyrosine, a flexible PEG linker, and a terminal azide (B81097) group, making it an ideal building block for introducing this functionality into peptides and other molecules.[3][4][5] The PEG spacer enhances solubility and reduces steric hindrance, while the azide moiety allows for subsequent conjugation to alkyne-containing molecules via click chemistry.[6]

This document provides detailed protocols for the application of this compound in two primary click chemistry methodologies: CuAAC and SPAAC. It also presents an exemplary workflow for the site-specific modification of biomolecules, a critical technique in the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Key Applications

-

Peptide Modification and Labeling: Introduction of handles for subsequent conjugation of imaging agents, small molecule drugs, or other labels.

-

Antibody-Drug Conjugate (ADC) Development: Site-specific incorporation into antibodies allows for the precise attachment of cytotoxic payloads, leading to homogeneous and potent ADCs.[7][8][]

-

PROTACs and Molecular Glues: Synthesis of bifunctional molecules for targeted protein degradation.

-

Materials Science: Functionalization of surfaces and polymers.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for click chemistry reactions involving an azide-functionalized molecule like this compound. Actual results may vary based on the specific alkyne-containing substrate and experimental conditions.

Table 1: Representative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition | Typical Yield | Reference |

| Reactants | Azide (1.0 equiv), Alkyne (1.0-1.2 equiv) | >90% | |

| Catalyst | CuSO₄ (0.1-0.5 equiv) | ||

| Reducing Agent | Sodium Ascorbate (B8700270) (0.2-1.0 equiv) | ||

| Ligand (optional) | THPTA or TBTA (0.1-0.5 equiv) | ||

| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | ||

| Temperature | Room Temperature | ||

| Reaction Time | 1-12 hours |

Table 2: Representative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Condition | Typical Yield | Reference |

| Reactants | Azide (1.0 equiv), Strained Alkyne (e.g., DBCO, BCN) (1.5-3.0 equiv) | >90% | [10] |

| Catalyst | None | [10] | |

| Solvent | Aqueous buffers (e.g., PBS), DMSO | [10] | |

| Temperature | Room Temperature or 37°C | [10] | |

| Reaction Time | 1-24 hours | [10] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to a peptide or small molecule functionalized with this compound.

Materials:

-

Azide-functionalized molecule (e.g., peptide containing this compound)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biomolecules)

-

Solvent: 1:1 mixture of tert-butanol (B103910) and water, or Dimethylformamide (DMF)

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-containing molecule (1.1 equivalents) in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

In a separate tube, prepare the catalyst premix. For example, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.

-

Add the sodium ascorbate solution to the reaction mixture (final concentration of ~5 equivalents).

-

Add the CuSO₄ solution (or the CuSO₄/ligand premix) to the reaction mixture to a final concentration of 1 equivalent.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-12 hours).

-

Upon completion, the product can be purified by reverse-phase HPLC.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugations involving sensitive biomolecules or for applications in living systems.[10]

Materials:

-

Azide-functionalized molecule (e.g., antibody containing an unnatural amino acid analogous to this compound)

-

Strained alkyne-containing molecule (e.g., DBCO-drug conjugate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving hydrophobic molecules

Procedure:

-

Dissolve the azide-functionalized biomolecule in PBS buffer.

-

Prepare a stock solution of the strained alkyne-containing molecule in DMSO.

-

Add the strained alkyne stock solution to the biomolecule solution. A 2-4 fold molar excess of the strained alkyne is a typical starting point. The final DMSO concentration should be kept below 5% (v/v) to maintain protein stability.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. For some reactive strained alkynes, incubation for 2 hours at room temperature may be sufficient.

-

Monitor the reaction progress by SDS-PAGE or LC-MS.

-

Purify the conjugated product using appropriate chromatography methods, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.

Mandatory Visualizations

Experimental Workflow: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the production of a site-specific ADC using an azide-functionalized unnatural amino acid and SPAAC chemistry.

Caption: Workflow for site-specific ADC synthesis using SPAAC.

Signaling Pathway: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The diagram below outlines the generally accepted catalytic cycle for the CuAAC reaction.

Caption: Catalytic cycle of the CuAAC reaction.

References

- 1. A synthetic approach to ‘click’ neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC-L-Tyrosine(3978-80-1) 13C NMR [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-L-Tyr(PEG(3)-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][3][4][5] The use of Boc-L-Tyr(PEG(3)-N3)-OH, an azide-functionalized amino acid derivative with a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile building block for a variety of applications in drug discovery, bioconjugation, and materials science.[6][7][8][9] The Boc protecting group allows for controlled peptide synthesis, while the PEG linker enhances solubility and reduces steric hindrance. This document provides detailed application notes and protocols for the use of this compound in CuAAC reactions.

Applications

The unique properties of this compound make it a valuable reagent for several advanced applications:

-

Peptide and Protein Modification: Site-specific modification of proteins and peptides containing alkyne functionalities to introduce labels, drugs, or other moieties.

-

Antibody-Drug Conjugates (ADCs): As a component of ADC linkers, connecting cytotoxic drugs to antibodies for targeted cancer therapy.[10] The triazole linkage is highly stable, and the PEG component can improve the pharmacokinetic properties of the ADC.

-

Drug Discovery and Development: Rapid synthesis of compound libraries for high-throughput screening by linking various alkyne-containing fragments to the tyrosine scaffold.[11][12]

-

Biomaterials Science: Functionalization of surfaces and polymers to create biocompatible materials with specific biological activities.

-

Fluorescent Probes and Sensors: Development of targeted fluorescent probes for imaging and sensing applications in biological systems.[]

Key Reaction Parameters and Optimization

Successful CuAAC reactions depend on several critical parameters. The following table summarizes typical starting conditions and ranges for optimization.

| Parameter | Small Molecule Synthesis | Bioconjugation |

| Copper(I) Source | CuI, CuSO4/Reducing Agent | CuSO4/Reducing Agent |

| Copper Concentration | 1-5 mol% | 0.1-1 mM |

| Ligand | TBTA, THPTA | THPTA (water-soluble) |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 |

| Reducing Agent | Sodium Ascorbate (B8700270) | Sodium Ascorbate |

| Reducing Agent Conc. | 5-10 mol% | 5-50 equivalents (to azide) or 5 mM |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent |

| Solvent | t-BuOH/H2O, DMF, DMSO | Aqueous buffers (e.g., PBS) |

| Temperature | Room Temperature to 110 °C | Room Temperature |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes |

| Typical Yields | >90% | Near-quantitative |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Small Alkyne-Containing Molecule

This protocol describes a general method for the reaction of this compound with a generic alkyne-containing small molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., 1:1 t-butanol/water, DMF, or DMSO)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 1 M in water). Freshly prepare the sodium ascorbate solution.

-

-

Reaction Setup:

-

In the reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.

-

If using an inert atmosphere, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Catalyst Premix:

-

In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the copper(I)-ligand complex.

-

-

Reaction Initiation:

-

Add the premixed CuSO4/THPTA solution to the reaction mixture (typically 1-5 mol% copper relative to the limiting reagent).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Protocol 2: Bioconjugation of an Alkyne-Labeled Protein

This protocol provides a general method for conjugating this compound to an alkyne-modified protein in an aqueous buffer.

Materials:

-

Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Deionized water

-

Centrifugal filters for buffer exchange and purification

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water. It is crucial to prepare the sodium ascorbate solution fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-labeled protein solution.

-

Add this compound to the protein solution. A molar excess of the azide (e.g., 10-50 equivalents) is typically used to drive the reaction to completion.

-

-

Catalyst Premix:

-

In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[10]

-

-

Conjugation Reaction:

-

Add the CuSO4/THPTA complex to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the conjugation by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Remove unreacted small molecules and the copper catalyst by buffer exchange using a centrifugal filter with an appropriate molecular weight cutoff.

-

Alternatively, size-exclusion chromatography can be used for purification.

-

-

Analysis:

-

Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

-

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for a typical CuAAC reaction.

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. bioclone.net [bioclone.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axispharm.com [axispharm.com]

- 11. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful bioorthogonal chemistry tool. It includes detailed application notes, quantitative data for experimental design, and step-by-step protocols for key applications in biological and therapeutic research.

Introduction to SPAAC